molecular formula C17H29NO4 B6247491 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis CAS No. 2408936-76-3

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis

Cat. No.: B6247491
CAS No.: 2408936-76-3
M. Wt: 311.4
InChI Key:
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Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis is an intriguing organic compound used in various chemical and pharmaceutical applications. This compound belongs to the piperidine carboxylic acid family and features a cyclohexyl group, adding to its structural complexity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis generally involves multi-step organic reactions. Starting with cyclohexyl-substituted piperidine derivatives, various protection, oxidation, and reduction steps are carried out. The tert-butoxycarbonyl group (Boc) is often introduced using di-tert-butyl dicarbonate under basic conditions.

Industrial Production Methods

Industrial production may follow similar synthetic pathways but scaled up to involve larger reaction vessels and more stringent purification processes. Automated systems for temperature control, mixing, and product isolation ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: This reaction typically uses reagents like potassium permanganate.

  • Reduction: Often employs sodium borohydride or lithium aluminium hydride.

  • Substitution: Involves nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: Conditions usually involve aqueous or organic solvents at elevated temperatures.

  • Reduction: Carried out in polar solvents like ethanol under inert conditions.

  • Substitution: Conducted in polar aprotic solvents such as dimethylformamide.

Major Products

Oxidation may yield piperidine carboxylic acids. Reduction typically results in the formation of alcohols or amines. Substitution often produces various derivatives depending on the nucleophiles used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology

In biological research, it's used to study receptor binding and inhibition, helping to elucidate the roles of specific receptors in physiological processes.

Medicine

Industry

In the industrial sector, it finds uses as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

Molecular Targets

This compound acts primarily by interacting with specific molecular targets such as receptors or enzymes. It can bind to these proteins, modulating their activity.

Pathways Involved

The pathways involved often include signal transduction cascades, influencing cellular functions like neurotransmission or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid, cis

  • (2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid, cis

Uniqueness

What sets rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid, cis apart is its cyclohexyl group, which introduces unique steric and electronic properties that can influence its reactivity and binding characteristics.

This detailed article should give you a comprehensive understanding of this compound from its synthesis to its applications. What piques your interest the most?

Properties

CAS No.

2408936-76-3

Molecular Formula

C17H29NO4

Molecular Weight

311.4

Purity

95

Origin of Product

United States

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